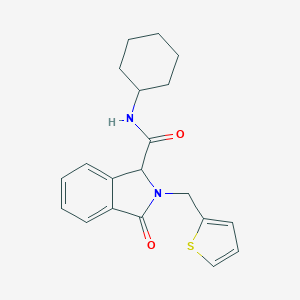![molecular formula C26H16N4O2S B293179 5,12,13-triphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B293179.png)
5,12,13-triphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,7-Triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
The synthesis of 3,4,7-triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide with appropriate electrophilic reagents under specific conditions . The reaction conditions often include the use of solvents like acetone and catalysts such as potassium hydroxide (KOH) to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
3,4,7-Triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as sodium azide, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted and modified derivatives.
科学的研究の応用
作用機序
The mechanism of action of 3,4,7-triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
3,4,7-Triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione can be compared with other similar compounds, such as:
3,4-Diphenylpyrimido[4’,5’4,5]thieno[2,3-c]pyridazine derivatives: These compounds share a similar core structure but differ in the substitution patterns, leading to variations in their biological activities and properties.
Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidines: These compounds have a fused pyridine ring system and exhibit diverse biological activities, including central nervous system effects and antimicrobial properties.
Thienopyridazines: These compounds contain a thiophene ring fused to a pyridazine ring and are known for their pharmacological activities, such as antiallergic and bronchodilatory effects.
The uniqueness of 3,4,7-triphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C26H16N4O2S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
5,12,13-triphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione |
InChI |
InChI=1S/C26H16N4O2S/c31-25-23-22(27-26(32)30(25)18-14-8-3-9-15-18)20-19(16-10-4-1-5-11-16)21(28-29-24(20)33-23)17-12-6-2-7-13-17/h1-15H,(H,27,32) |
InChIキー |
YMIXUWBRGHPWPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC=C5)SC3=NN=C2C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C(=O)N4)C5=CC=CC=C5)SC3=NN=C2C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293100.png)
![2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B293101.png)
![5-methyl-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B293102.png)
![Benzaldehyde (5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293103.png)
![2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293105.png)
![1-({4-allyl-5-[3-amino-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B293106.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B293109.png)
![3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile](/img/structure/B293110.png)
![5-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293111.png)
![N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B293115.png)
![ethyl 2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetate](/img/structure/B293116.png)
![2-{[5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B293117.png)
![5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293118.png)

